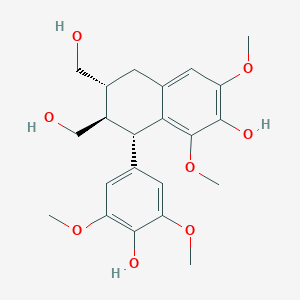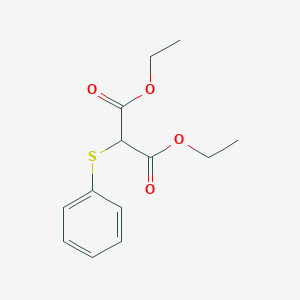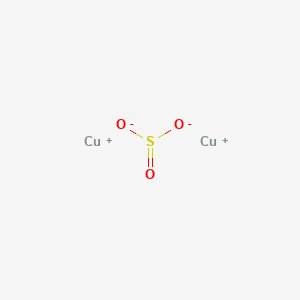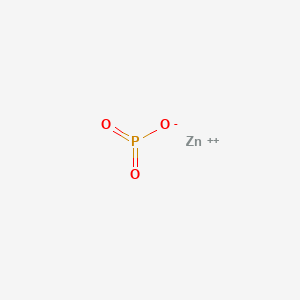
Lyoniresinol
Vue d'ensemble
Description
Lyoniresinol is a natural product found in Salacia chinensis, Tarenna attenuata, and other organisms . It is a lignan with the molecular formula C22H28O8 .
Synthesis Analysis
The first total asymmetric synthesis of both natural enantiomers (+)-1 and (-)-2 and their deuterated analogues (D4)-(+)-3 and (D4)-(-)-4 of Lyoniresinol has been achieved . This confirms the structure and stereochemistry of the natural products .Molecular Structure Analysis
Lyoniresinol has a complex molecular structure. Its IUPAC name is 8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol . The molecular weight is 420.5 g/mol .Chemical Reactions Analysis
Lyoniresinol exhibits robust anti-melanogenic activity. It causes the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase steady state protein expression levels .Physical And Chemical Properties Analysis
Lyoniresinol has a molecular weight of 420.5 g/mol. It has 4 hydrogen bond donors and 8 hydrogen bond acceptors .Applications De Recherche Scientifique
Wood Science and Lignan Biosynthesis
Lyoniresinol is a syringyl lignan and a tetrahydronaphthalene lignan found in Lyonia ovalifolia . It plays a significant role in the biosynthesis of syringyl lignans, which are important for the formation of wood and plant cell walls . Understanding the stereochemistry and biosynthesis pathways of lyoniresinol can lead to advancements in wood science, particularly in the areas of wood durability and quality.
Sensory Impact in Spirits
In the beverage industry, particularly in spirits like cognac and whiskey, lyoniresinol derived from oak wood during barrel aging contributes to the organoleptic properties of the final product . Its presence affects the bitterness and overall taste profile, which is crucial for the sensory quality of aged spirits.
Chemical Diversity and Quantification
The quantification of lyoniresinol in various matrices is essential for understanding its chemical diversity and impact. Research has developed methods to quantify lyoniresinol in spirits, providing insights into how its concentration varies with different aging processes and how it contributes to the taste of these beverages .
Enantiomeric Composition Analysis
The study of lyoniresinol’s enantiomeric composition is important for understanding its biological activity. Research has shown that different enantiomers of lyoniresinol can have varying degrees of efficacy in biological systems, which is significant for drug development and other applications .
Taste-Active Compound in Food Science
As a taste-active compound, lyoniresinol’s detection threshold and its effect on the bitterness of spirits have been established. This knowledge is valuable for the food industry, where the manipulation of taste profiles is essential for product development .
Mécanisme D'action
Target of Action
Lyoniresinol, a lignan isolated from various plants such as Tarenna attenuata , primarily targets the tyrosinase enzyme . Tyrosinase plays a crucial role in melanin synthesis, which is a pigment responsible for color in skin, hair, and eyes .
Mode of Action
Lyoniresinol exhibits its action by inhibiting the activity of tyrosinase . It achieves this by downregulating the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase steady-state protein levels . Lyoniresinol activates extracellular receptor kinase (ERK) phosphorylation , which leads to the degradation of MITF protein and suppression of tyrosinase activity .
Biochemical Pathways
The primary biochemical pathway affected by Lyoniresinol is the melanogenesis pathway . . This results in the inhibition of melanin synthesis.
Result of Action
The primary result of Lyoniresinol’s action is the inhibition of melanin synthesis . By suppressing tyrosinase activity, Lyoniresinol reduces melanin content in cells . This has potential implications in dermatology, particularly in treatments aimed at skin lightening .
Action Environment
The action of Lyoniresinol can be influenced by various environmental factors. For instance, the plant source from which Lyoniresinol is derived can impact its concentration and efficacy . Additionally, the compound’s stability and action may be affected by factors such as temperature, pH, and presence of other compounds.
Orientations Futures
Propriétés
IUPAC Name |
(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZKBOFCHOPLM-SUNYJGFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















